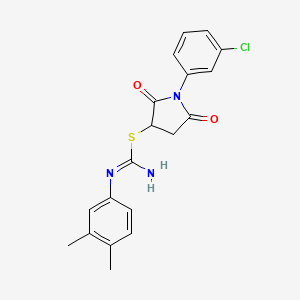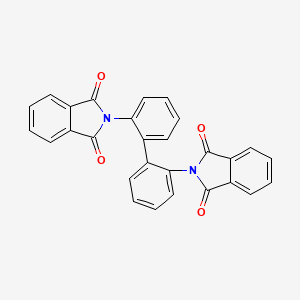![molecular formula C21H18BrN3O2 B11559999 2-[(3-Bromophenyl)amino]-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B11559999.png)
2-[(3-Bromophenyl)amino]-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-Bromophenyl)amino]-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a bromophenyl group and a phenoxyphenyl group, which are linked through an acetohydrazide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Bromophenyl)amino]-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide typically involves the condensation of 2-[(3-bromophenyl)amino]acetohydrazide with 3-phenoxybenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(3-Bromophenyl)amino]-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
2-[(3-Bromophenyl)amino]-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound is studied for its potential use in the development of organic semiconductors and other advanced materials.
Biological Research: It is used as a probe to study various biological processes, including enzyme inhibition and protein interactions.
Mécanisme D'action
The mechanism of action of 2-[(3-Bromophenyl)amino]-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. This inhibition can disrupt various cellular processes, leading to the desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(3-Bromophenyl)amino]ethyl dimethylamine
- N’-[(E)-(3-Bromophenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Uniqueness
2-[(3-Bromophenyl)amino]-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide is unique due to its specific structural features, such as the presence of both bromophenyl and phenoxyphenyl groups
Propriétés
Formule moléculaire |
C21H18BrN3O2 |
|---|---|
Poids moléculaire |
424.3 g/mol |
Nom IUPAC |
2-(3-bromoanilino)-N-[(E)-(3-phenoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C21H18BrN3O2/c22-17-7-5-8-18(13-17)23-15-21(26)25-24-14-16-6-4-11-20(12-16)27-19-9-2-1-3-10-19/h1-14,23H,15H2,(H,25,26)/b24-14+ |
Clé InChI |
IRPZXTWSWDTVMU-ZVHZXABRSA-N |
SMILES isomérique |
C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N/NC(=O)CNC3=CC(=CC=C3)Br |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NNC(=O)CNC3=CC(=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11559916.png)
![2-[(2E)-2-(3-chlorobenzylidene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide](/img/structure/B11559920.png)


![2-[(2-methylphenyl)amino]-N'-[(2E,3E)-4-phenylbut-3-en-2-ylidene]acetohydrazide (non-preferred name)](/img/structure/B11559934.png)
![O-[3-(naphthalen-1-ylcarbamoyl)phenyl] naphthalen-1-ylcarbamothioate](/img/structure/B11559941.png)
![N-[(1Z)-1-[4-(diethylamino)phenyl]-3-{(2E)-2-[(2-ethoxynaphthalen-1-yl)methylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11559955.png)
![2-[(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)(phenyl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B11559956.png)
![2-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11559958.png)

![N-[2-(Benzylsulfanyl)-1-{N'-[(1E)-1-phenylethylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide](/img/structure/B11559966.png)
![2-[(4-chlorophenyl)sulfanyl]-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B11559968.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]-3-(propan-2-yloxy)benzamide](/img/structure/B11559976.png)
![4-[(E)-[(4-Chlorophenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate](/img/structure/B11559982.png)
